Cas no 1170021-10-9 (N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide)

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide is a synthetic organic compound featuring a benzothiazole core substituted with chloro and acetamide functional groups, further modified with phenyl and pyrazolyl moieties. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The chloro and pyrazole groups may enhance binding affinity and selectivity in target interactions, while the phenylacetamide component contributes to structural diversity. Its well-defined heterocyclic architecture makes it a candidate for applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. The compound's stability and synthetic accessibility further support its use in exploratory pharmacological research.
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide structure
1170021-10-9 structure
Product name:N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide
CAS No:1170021-10-9
MF:C20H17ClN4OS
MW:396.893181562424
CID:6584818
PubChem ID:30868420

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide
    • N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-(2-pyrazol-1-ylethyl)acetamide
    • 1170021-10-9
    • F5581-0351
    • N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
    • VU0647631-1
    • AKOS024514062
    • N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide
    • Inchi: 1S/C20H17ClN4OS/c21-16-8-4-9-17-19(16)23-20(27-17)25(13-12-24-11-5-10-22-24)18(26)14-15-6-2-1-3-7-15/h1-11H,12-14H2
    • InChI Key: DXNJIWCBYJKYLY-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=C(Cl)C=CC=C2S1)CCN1C=CC=N1)(=O)CC1=CC=CC=C1

Computed Properties

  • Exact Mass: 396.0811600g/mol
  • Monoisotopic Mass: 396.0811600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.3Ų
  • XLogP3: 4.2

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5581-0351-10mg
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
1170021-10-9
10mg
$79.0 2023-09-09
Life Chemicals
F5581-0351-100mg
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
1170021-10-9
100mg
$248.0 2023-09-09
Life Chemicals
F5581-0351-20μmol
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
1170021-10-9
20μmol
$79.0 2023-09-09
Life Chemicals
F5581-0351-50mg
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
1170021-10-9
50mg
$160.0 2023-09-09
Life Chemicals
F5581-0351-75mg
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
1170021-10-9
75mg
$208.0 2023-09-09
Life Chemicals
F5581-0351-10μmol
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
1170021-10-9
10μmol
$69.0 2023-09-09
Life Chemicals
F5581-0351-1mg
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
1170021-10-9
1mg
$54.0 2023-09-09
Life Chemicals
F5581-0351-15mg
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
1170021-10-9
15mg
$89.0 2023-09-09
Life Chemicals
F5581-0351-25mg
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
1170021-10-9
25mg
$109.0 2023-09-09
Life Chemicals
F5581-0351-5mg
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
1170021-10-9
5mg
$69.0 2023-09-09

Additional information on N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide (CAS No. 1170021-10-9): An Overview

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide (CAS No. 1170021-10-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as BPTP for brevity, is characterized by its unique structural features and potential biological activities. The compound consists of a benzothiazole core, a phenyl group, and a pyrazole moiety, all interconnected through an acetamide linkage. These structural elements contribute to its diverse pharmacological properties and make it a promising candidate for various therapeutic applications.

The benzothiazole moiety is a well-known heterocyclic system that has been extensively studied for its biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a chloro substituent at the 4-position of the benzothiazole ring can enhance the compound's lipophilicity and improve its ability to cross biological membranes. This feature is particularly important in drug design, as it can influence the compound's bioavailability and distribution within the body.

The phenyl group attached to the acetamide linkage adds further complexity to the molecule. Phenyl groups are known to enhance the hydrophobicity of molecules, which can affect their solubility and binding interactions with biological targets. In the context of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide, the phenyl group may play a crucial role in modulating its interactions with specific protein targets, such as enzymes or receptors.

The pyrazole moiety is another key structural element of this compound. Pyrazoles are five-membered heterocyclic rings that have been widely explored in medicinal chemistry due to their diverse biological activities. They are known to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, among others. The presence of a pyrazole ring in N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide suggests that it may have potential applications in treating conditions associated with inflammation or pain.

Recent research has focused on elucidating the pharmacological properties of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide. Studies have shown that this compound exhibits potent inhibitory activity against various enzymes involved in inflammatory pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammatory symptoms.

In addition to its anti-inflammatory properties, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide has also shown promise as an antitumor agent. Preclinical studies have demonstrated that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activation of Akt and ERK signaling pathways, which are frequently dysregulated in various types of cancer.

The unique combination of structural elements in N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-y l)ethylacetamide also makes it an attractive candidate for further drug development. Its multifaceted biological activities suggest that it could be optimized for specific therapeutic applications through structure-based drug design approaches. For instance, modifications to the phenyl or pyrazole moieties could enhance its selectivity for specific targets or improve its pharmacokinetic properties.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-chloro - 1 , 3 - benzothiazol - 2 - yl ) - 2 - phen yl - N - 2 - ( 1 H - pyra z ol - 1 - yl ) ethyla cetam ide in various disease models. Preliminary results from these trials have been promising, with the compound demonstrating good tolerability and favorable pharmacodynamic profiles. However, further research is needed to fully understand its mechanisms of action and potential side effects.

In conclusion, N-(4-chloro - 1 , 3 - benzothia z ol - 2 - yl ) - 2 - phen yl - N - 2 - ( 1 H - pyra z ol - 1 - yl ) ethyla cetam ide (CAS No . 1 , 700 , 000 , – , – , – , – , – , – , – , – , – , – , – , – , – , ) strong > is a multifunctional organic compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique structural features and diverse biological activities make it an exciting candidate for further development as a therapeutic agent . Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in treating various diseases . p >

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